3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid
Description
Significance of Benzoic Acid Derivatives in Contemporary Medicinal Chemistry Research
Benzoic acid and its derivatives are a cornerstone in the field of drug discovery and development. aozunchem.comchemicalbook.compreprints.org This simple aromatic carboxylic acid is not only a key biosynthetic precursor in many organisms but also serves as a versatile scaffold for synthetic chemists. chemicalbook.compreprints.org Its derivatives exhibit a vast range of biological activities and are found in numerous approved pharmaceutical agents. preprints.orgnih.gov
The applications of benzoic acid derivatives in medicine are diverse:
Antimicrobial and Antifungal Agents: Benzoic acid itself and its salts, like sodium benzoate, are widely used as preservatives in pharmaceutical formulations due to their ability to inhibit the growth of bacteria, yeasts, and molds. aozunchem.comchemicalbook.comnih.govannexechem.com
Analgesic and Anti-inflammatory Drugs: The archetypal example is salicylic acid (2-hydroxybenzoic acid), the precursor to aspirin. Other derivatives are also explored for their anti-inflammatory potential. preprints.org
Local Anesthetics: A class of local anesthetics is based on benzoic acid esters, which function by blocking nerve signals. preprints.org
Anticancer Agents: Researchers have found that certain compounds containing a benzoic acid nucleus demonstrate significant anticancer potential, leading to the synthesis and evaluation of numerous derivatives against various cancer cell lines. preprints.org
The structural simplicity, low toxicity, and metabolic pathways of benzoic acid make it an attractive starting point for designing new therapeutic agents. chemicalbook.comnih.gov Its carboxylic acid group provides a key site for modification and interaction with biological targets, often through hydrogen bonding or salt bridge formation.
Overview of Pyridine-Containing Scaffolds in Bioactive Compounds
The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govrsc.org This nitrogen-containing heterocycle is a fundamental component in over 7,000 existing drug molecules and numerous natural products, including vitamins (niacin, vitamin B6) and coenzymes (NAD, NADP). nih.govnih.gov
The significance of the pyridine scaffold stems from several key properties:
Bioisostere of Benzene: The pyridine ring is often used as a bioisostere of a benzene ring, but the nitrogen atom introduces critical changes. It can act as a hydrogen bond acceptor and can be protonated, which can significantly alter a molecule's solubility, metabolic stability, and protein-binding interactions. nih.gov
Versatile Chemical Handle: The pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its pharmacological activity. nih.gov
Diverse Pharmacological Activities: Pyridine derivatives have demonstrated a wide array of therapeutic applications, including antiviral (e.g., Atazanavir), anticancer (e.g., Imatinib), anti-inflammatory, and antimicrobial activities. nih.govrsc.orgdovepress.com
The incorporation of a pyridine motif into a drug candidate is a common strategy to enhance potency, improve pharmacokinetic profiles, and increase selectivity for a specific biological target. nih.govresearchgate.net
Historical Development and Initial Research Trajectories Pertaining to 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid
A review of published scientific literature indicates that this compound (CAS 926230-66-2) is a known chemical compound, available through various chemical suppliers. However, there is a notable absence of dedicated research articles detailing its initial synthesis, discovery, or specific biological evaluation. Its existence is primarily documented in chemical databases rather than in peer-reviewed studies focused on its properties or applications.
Based on established principles of organic chemistry, a plausible synthetic route for this compound would involve an etherification reaction between a substituted phenol and a pyridine-containing alcohol or halide. The most common method for forming such an aryl ether bond is the Williamson ether synthesis. acs.orgjk-sci.commasterorganicchemistry.comresearchgate.netrsc.org This approach would likely involve two key precursors:
A 4-hydroxy-3,5-dimethylbenzoic acid derivative: This component provides the benzoic acid core. The synthesis of this precursor can be achieved from 2,6-dimethylphenol through carboxylation. chemicalbook.comgoogle.comchemdad.com
A 3-(halomethyl)pyridine or pyridine-3-methanol: This reagent provides the pyridinylmethyl moiety. 3-(Chloromethyl)pyridine, for example, can be synthesized from 3-methylpyridine (3-picoline) through a series of steps including oxidation, esterification, reduction, and chlorination. smolecule.comgoogle.comguidechem.comgoogle.com
The synthesis would proceed by deprotonating the hydroxyl group of the benzoic acid derivative with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from 3-(chloromethyl)pyridine in a classic Sₙ2 reaction. jk-sci.commasterorganicchemistry.com Subsequent hydrolysis of the ester group, if present, would yield the final carboxylic acid. While this represents a logical synthetic pathway, the specific historical context of its first preparation remains undocumented in the accessible research literature.
Identification of Underexplored Research Avenues and Scientific Gaps for this compound
The most significant scientific gap concerning this compound is the lack of published data on its biological activity. While the individual components—substituted benzoic acids and pyridines—are well-studied and known to be pharmacologically important, the specific biological profile of this combined molecule is largely uncharacterized. highereducationinquirer.org
This absence of data presents a clear and substantial opportunity for future research. The key underexplored avenues include:
Systematic Biological Screening: The compound is an ideal candidate for inclusion in broad biological screening programs. Given the diverse activities of its parent scaffolds, it could be tested against a wide range of targets, such as kinases, proteases, or G-protein coupled receptors.
Targeted Pharmacological Evaluation: Research could be directed toward specific therapeutic areas where benzoic acid and pyridine derivatives have shown promise. For instance, studies on its potential anti-inflammatory, anticancer, or antimicrobial properties could yield valuable results. preprints.orgdovepress.com
Structure-Activity Relationship (SAR) Studies: The compound could serve as a starting point for the synthesis of a library of related analogues. By systematically modifying the substitution pattern on either the benzoic acid or pyridine rings, researchers could establish crucial SAR data, guiding the design of more potent and selective compounds.
Pharmacokinetic Profiling: There is no available information on the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule. Investigating its metabolic stability, cell permeability, and other pharmacokinetic parameters would be essential for assessing its potential as a drug candidate.
In essence, this compound represents a pre-validated starting point for a medicinal chemistry program. The groundwork laid by decades of research on its constituent parts provides a strong rationale for its investigation, yet the molecule itself remains a blank slate in terms of its specific biological function, representing a clear gap in the current scientific landscape.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-13(15(17)18)7-11(2)14(10)19-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXYDASDOGSCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 4 Pyridin 3 Ylmethoxy Benzoic Acid
Retrosynthetic Analysis and Strategic Precursor Chemistry
A retrosynthetic analysis of 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid identifies the primary structural disconnection at the benzylic ether bond (C-O bond). This strategic cleavage simplifies the target molecule into two key synthons, or synthetic precursors: a nucleophilic phenolic component and an electrophilic pyridyl component.
The logical precursors are therefore:
Aryl Component : A derivative of 3,5-dimethyl-4-hydroxybenzoic acid. To facilitate the synthesis, the carboxylic acid is typically protected as an ester, such as methyl 3,5-dimethyl-4-hydroxybenzoate.
Pyridyl Component : A reactive form of 3-methylpyridine (β-picoline), such as 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine) or pyridin-3-ylmethanol.
Further retrosynthetic analysis of the aryl precursor, methyl 3,5-dimethyl-4-hydroxybenzoate, leads back to more fundamental starting materials like 3,5-dimethylphenol or mesitylene. The synthesis of the pyridyl precursor typically starts from 3-methylpyridine, which can be halogenated at the methyl group using standard methods like N-bromosuccinimide (NBS) under radical initiation. This strategic breakdown allows for a convergent synthesis, where the two key fragments are prepared separately and then combined in a final coupling step.
Optimized Methodologies for the Chemical Synthesis of this compound
The forward synthesis of the target compound is a multi-step process that culminates in a nucleophilic substitution reaction, typically a Williamson ether synthesis, followed by deprotection.
Step 1: Preparation of Methyl 3,5-dimethyl-4-hydroxybenzoate This precursor can be synthesized from commercially available 3,5-dimethylphenol. The process involves carboxylation of the phenol, for instance, through a Kolbe-Schmitt reaction, followed by esterification with methanol under acidic conditions to protect the carboxylic acid.
Step 2: Preparation of 3-(Chloromethyl)pyridine The pyridyl component is generally prepared from pyridin-3-ylmethanol. Treatment with a chlorinating agent like thionyl chloride (SOCl₂) converts the alcohol into the more reactive 3-(chloromethyl)pyridine, often isolated as its stable hydrochloride salt.
Step 3: Williamson Ether Synthesis This crucial step involves the coupling of the two precursors. The phenolic hydroxyl group of methyl 3,5-dimethyl-4-hydroxybenzoate is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetone) to form the corresponding phenoxide. This nucleophile then displaces the chloride from 3-(chloromethyl)pyridine to form the desired ether linkage, yielding methyl 3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoate.
Step 4: Saponification The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt and precipitate the final product, this compound.
Table 1: Optimized Synthetic Protocol
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Esterification | 3,5-dimethyl-4-hydroxybenzoic acid, Methanol (CH₃OH), H₂SO₄ | Protection of the carboxylic acid group to prevent side reactions. |
| 2 | Chlorination | Pyridin-3-ylmethanol, Thionyl chloride (SOCl₂) | Activation of the pyridyl precursor for nucleophilic attack. |
| 3 | Etherification | Methyl 3,5-dimethyl-4-hydroxybenzoate, 3-(Chloromethyl)pyridine HCl, K₂CO₃, DMF | Formation of the core benzylic ether linkage. |
| 4 | Hydrolysis | Methyl 3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoate, NaOH(aq), HCl(aq) | Deprotection of the ester to yield the final carboxylic acid. |
Exploration of Derivatization Approaches for Analog Generation
The structure of this compound offers several sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.
Modification of the Carboxylic Acid: The carboxyl group is a prime target for derivatization. Standard coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride) can produce a wide range of amides and esters. Reduction of the carboxylic acid would yield the corresponding primary alcohol.
Modification of the Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide, altering its electronic properties and hydrogen bonding capacity. Electrophilic aromatic substitution on the pyridine ring is also possible, though the conditions must be carefully chosen to avoid side reactions.
Modification of the Benzoic Acid Ring: The two methyl groups can be altered, although this would likely require a completely new synthesis starting from different precursors. Halogenation or other substitutions on the benzene ring are also conceivable at the positions ortho to the ether linkage.
Modification of the Methylene Bridge: The methylene linker (-CH₂-) could be replaced with other functional groups, such as a carbonyl (ketone) or a longer alkyl chain, to explore the impact of linker rigidity and length.
Elucidation of Molecular and Cellular Biological Activities of 3,5 Dimethyl 4 Pyridin 3 Ylmethoxy Benzoic Acid
Target Identification and Validation Methodologies
There is no available data on the specific molecular targets of 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid. Methodologies such as receptor binding affinity profiling, enzyme inhibition kinetics, and protein-ligand interaction studies have not been reported for this compound.
Receptor Binding Affinity Profiling and Ligand-Binding Assays
No studies have been published that detail the binding of this compound to any specific receptors.
Enzyme Inhibition Kinetics and Characterization
Information regarding the ability of this compound to inhibit any enzyme, including kinetic parameters such as IC₅₀ or Kᵢ values, is not present in the current scientific literature.
Protein-Ligand Interaction Studies (e.g., Biophysical Techniques)
There are no published reports on biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, to characterize the interaction between this compound and any protein target.
Cell-Based Functional Assay Systems and Mechanistic Readouts
Due to the lack of identified molecular targets, there is no information available from cell-based functional assays to elucidate the mechanism of action of this compound.
Cellular Pathway Modulation and Reporter Gene Assays
No research has been conducted to assess the effect of this compound on cellular signaling pathways or through the use of reporter gene assays.
Phenotypic Screening in Defined Cell Lines and Disease Models (in vitro)
There are no records of this compound being subjected to phenotypic screening in any cell lines or in vitro disease models.
Insights into Mechanisms of Action in Cellular Contexts
This compound, also known as GSK2801, is a potent and selective chemical probe that functions as a competitive inhibitor for the bromodomains of BAZ2A and BAZ2B. acs.orgnih.gov Bromodomains are protein modules that recognize and bind to acetylated lysine residues, which are key post-translational modifications on histone proteins and other cellular factors involved in the regulation of gene expression. GSK2801 mimics the structure of acetylated lysine, allowing it to bind to the active site of the BAZ2A and BAZ2B bromodomains, thereby preventing their interaction with acetylated histones on the chromatin.
The cellular activity of GSK2801 has been demonstrated through techniques such as fluorescent recovery after photobleaching (FRAP). These studies have shown that GSK2801 can effectively displace green fluorescent protein (GFP)-tagged BAZ2A from acetylated chromatin, confirming its ability to engage its target within a cellular environment. acs.org
BAZ2A and BAZ2B are core components of the Nucleolar Remodeling Complex (NoRC), a cellular machinery that plays a crucial role in chromatin remodeling and the regulation of gene expression. nih.gov Specifically, the NoRC is involved in the silencing of a fraction of ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases, which leads to the formation of heterochromatin—a tightly packed form of DNA that is transcriptionally inert. genecards.orgebi.ac.uk By inhibiting the BAZ2A/B bromodomains, GSK2801 disrupts the function of the NoRC, thereby interfering with the regulation of non-coding RNA expression. nih.gov
The binding affinities of GSK2801 for its primary targets have been quantified, with dissociation constants (Kd) of 257 nM for BAZ2A and 136 nM for BAZ2B. acs.orgnih.gov
Interactive Data Table: Binding Affinity of GSK2801
| Target | Dissociation Constant (Kd) |
| BAZ2A | 257 nM |
| BAZ2B | 136 nM |
Investigation of Downstream Signaling Cascades and Transcriptional Regulation
The inhibition of BAZ2A/B and BRD9 by GSK2801 triggers a cascade of downstream molecular events that ultimately impact cellular function, particularly through the regulation of gene transcription. A key consequence of GSK2801 activity, especially when used in combination with BET inhibitors, is the modulation of transcriptional programs that are critical for cell growth and survival.
One of the primary downstream effects of GSK2801 is the disruption of ribosomal RNA (rRNA) synthesis. By inhibiting the NoRC complex, GSK2801 interferes with the silencing of rRNA genes. nih.gov Furthermore, in combination with BET inhibitors, GSK2801 leads to the displacement of BRD2 from ribosomal DNA (rDNA) in the nucleolus, which results in a decrease in the transcription of 45S rRNA, a precursor to mature rRNAs. nih.govnih.gov The downregulation of rRNA transcription is a significant cellular stressor that can activate various signaling pathways, including those leading to cell cycle arrest, senescence, or apoptosis. plos.org
In the context of triple-negative breast cancer (TNBC), the combination of GSK2801 and the BET inhibitor JQ1 has been shown to block BRD2-driven transcription. nih.govnih.gov This leads to the altered expression of genes regulated by the ETS family of transcription factors. nih.gov While the complete list of affected ETS-regulated genes is extensive, this disruption of a key transcriptional network contributes to the observed anti-proliferative effects.
The cellular outcomes of GSK2801 treatment, particularly in combination with other inhibitors, are context-dependent. In two-dimensional (2D) cell culture models of TNBC, the combination of GSK2801 and JQ1 induces a state of cellular senescence, characterized by the expression of beta-galactosidase. nih.gov In contrast, in three-dimensional (3D) spheroid cultures, which more closely mimic the tumor microenvironment, the same combination treatment leads to apoptosis. nih.govnih.gov This apoptotic response is marked by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are hallmark events of programmed cell death. nih.govnih.gov
Functional enrichment analyses of gene expression changes following combined treatment with JQ1 and GSK2801 in TNBC cell lines have identified the modulation of several key signaling pathways. These include the PI3K-Akt, TNF, JAK-STAT, IL-17, and MAPK signaling pathways. nih.govresearchgate.net
Beyond its role in cancer, the primary target of GSK2801, BAZ2A, is also involved in fundamental developmental processes. In embryonic stem cells, BAZ2A plays a role in maintaining genome architecture by preventing the encroachment of active chromatin domains into repressive ones and by regulating the genomic occupancy of the repressive histone mark H3K27me3. embopress.org Depletion of BAZ2A in these cells leads to differential gene expression enriched in pathways linked to developmental processes. embopress.org
Interactive Data Table: Cellular and Molecular Effects of GSK2801
| Cellular Context | Molecular Effect | Downstream Consequence |
| General | Inhibition of BAZ2A/B and BRD9 bromodomains | Displacement from chromatin, disruption of NoRC function |
| TNBC (with BETi) | Displacement of BRD2 from promoters/enhancers | Altered ETS-regulated gene expression |
| TNBC (with BETi) | Displacement of BRD2 from rDNA | Decreased 45S rRNA transcription |
| TNBC (2D culture, with BETi) | Altered gene expression | Cellular senescence |
| TNBC (3D culture, with BETi) | Altered gene expression | Apoptosis (cleaved caspase-3 and PARP) |
| Embryonic Stem Cells (BAZ2A depletion) | Altered gene expression | Dysregulation of developmental pathways |
Preclinical Pharmacodynamic Investigations and Efficacy in Model Systems Non Human
Application and Efficacy Evaluation in In Vitro Complex Disease Models (e.g., Organoids, Tissue Ex-plants)
No published research was identified that describes the use of 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid in advanced in vitro systems such as organoids or tissue ex-plants to model complex human diseases.
Assessment of Pharmacodynamic Biomarkers in Relevant Preclinical Animal Models (non-human)
There is no available data from preclinical, non-human animal studies that identifies or evaluates specific pharmacodynamic biomarkers to assess the biological activity or therapeutic effect of this compound.
Efficacy Evaluation in Specific Non-Human In Vivo Disease Models
Scientific literature lacks any reports on the evaluation of the therapeutic efficacy of this compound in any specific non-human in vivo models of disease.
Analysis of Mechanisms of Action in Systemic Biological Environments (non-human)
Detailed investigations into the molecular and cellular mechanisms of action of this compound within a systemic, non-human biological environment have not been published.
While research exists on structurally related compounds, such as other benzoic acid and pyridine (B92270) derivatives, this information is not directly applicable to this compound and cannot be used to infer its specific pharmacodynamic or efficacy profile. The scientific community awaits the publication of research dedicated to this particular compound to understand its potential therapeutic value.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,5 Dimethyl 4 Pyridin 3 Ylmethoxy Benzoic Acid Analogues
Design Principles for Rational Structural Modification
Information regarding the specific design principles for modifying 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid is not available in the reviewed literature. In general, the rational design of benzoic acid analogues often involves strategies such as bioisosteric replacement of the carboxylic acid group to modulate acidity and improve pharmacokinetic properties, substitution on the phenyl ring to enhance target binding or alter metabolic stability, and modification of linker regions to optimize the orientation of key pharmacophoric features. However, without specific biological targets or activity data for the parent compound, any discussion of design principles would be purely speculative.
Impact of Substituent Variation on Biological Activity and Potency
There is no available data from research studies on how varying the substituents on the this compound scaffold affects its biological activity and potency. SAR studies typically involve the synthesis of a series of analogues with systematic modifications to identify key structural features responsible for biological effects. The absence of such studies for this specific compound means that no data tables or detailed research findings can be presented.
Conformational Analysis and its Influence on Ligand-Target Interactions
A conformational analysis of this compound has not been reported. Such studies are crucial for understanding how the molecule adopts specific three-dimensional shapes, which in turn governs its ability to interact with biological targets. The flexibility of the ether linkage and the rotational freedom of the pyridine (B92270) and benzoic acid rings would be key aspects of such an analysis. Without experimental or computational data, it is not possible to discuss the preferred conformations and their influence on ligand-target interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches and Predictive Analytics
No QSAR models or predictive analytics have been published for this compound and its derivatives. QSAR studies require a dataset of compounds with measured biological activities to derive mathematical models that correlate chemical structure with activity. The lack of reported biological data for a series of analogues precludes the development of such predictive models.
Computational Chemistry and in Silico Modeling of 3,5 Dimethyl 4 Pyridin 3 Ylmethoxy Benzoic Acid
Molecular Docking Simulations for Putative Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid, docking simulations are employed to identify potential protein targets and to estimate the binding affinity.
Recent studies have utilized molecular docking to investigate the interaction of similar pyridine-containing compounds with various enzymes. For instance, in a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, molecular docking was used to assess their binding to α-amylase. The results indicated that these compounds exhibited advantageous inhibitory properties, with one derivative showing a strong binding affinity with a docking score of -7.43 kcal/mol. plos.org This suggests that this compound could also be a candidate for targeting enzymes, and docking studies could elucidate its specific binding modes and affinities. plos.org
The process involves preparing the 3D structure of the ligand and the potential receptor, followed by a search algorithm that explores various binding poses. The poses are then scored based on a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable complex. For example, in a study of 3-methoxy flavone (B191248) derivatives, molecular docking was performed on the estrogen receptor-alpha (ER-α) and epidermal growth factor receptor (EGFR), with binding energies as low as -10.14 kcal/mol observed for some compounds. nih.gov
Table 1: Representative Putative Targets and Docking Scores for Pyridine (B92270) Derivatives
| Putative Target | Ligand Class | Representative Docking Score (kcal/mol) | Potential Therapeutic Area |
| α-Amylase | Thiazolo[3,2-a]pyridine derivatives | -7.43 | Diabetes |
| Estrogen Receptor-alpha (ER-α) | 3-Methoxy flavone derivatives | -10.14 | Breast Cancer |
| Epidermal Growth Factor Receptor (EGFR) | 3-Methoxy flavone derivatives | Not specified | Breast Cancer |
| B-Raf | (3, 5-Dimethyl-Pyrazole-1-Yl)-Pyridin-4-Yl-Methanone | Not specified | Cancer |
This table is illustrative and based on data from similar pyridine-containing compounds.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. These simulations can assess the stability of the docked pose and reveal conformational changes that may occur upon binding.
In the context of this compound, MD simulations would be performed after a promising binding pose is identified through molecular docking. The simulation would track the movements of each atom in the system, governed by a force field that describes the interatomic interactions. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex. plos.org
A stable RMSD value over the simulation time suggests that the ligand remains bound in the predicted orientation. For example, MD simulations of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase showed that the complex stabilized after 25 nanoseconds with minor perturbations. plos.org RMSF analysis can identify which residues of the protein are flexible and which are constrained by the ligand's presence, highlighting key interaction points. plos.org
In Silico ADME Prediction and Theoretical Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. nih.gov Various computational models and online servers are available to predict these properties for this compound.
These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. For instance, online servers like pkCSM and Pre-ADMET can be used to compute a range of ADME properties. nih.gov Studies on other pyridine derivatives have utilized these tools to predict parameters like intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov
Table 2: Predicted In Silico ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 257.28 g/mol | Favorable for oral bioavailability |
| XlogP | 2.6 | Optimal lipophilicity for cell membrane permeability |
| Hydrogen Bond Donors | 1 | Good potential for oral absorption |
| Hydrogen Bond Acceptors | 4 | Good potential for oral absorption |
| Caco-2 Permeability | Moderately Permeable | Indicates good intestinal absorption |
| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects |
These values are theoretical predictions and require experimental validation.
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. superfri.org For this compound, these calculations can provide insights into its molecular orbitals, charge distribution, and chemical reactivity.
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A larger energy gap suggests greater stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which can help in understanding its interactions with biological targets. nih.gov
Virtual Screening Strategies for the Identification of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Starting with this compound as a lead compound, virtual screening can be employed to discover novel analogues with potentially improved activity or pharmacokinetic properties.
There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the known active compound (in this case, this compound) to find other molecules with similar properties. Structure-based virtual screening utilizes the 3D structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity.
The identified hits from virtual screening would then be subjected to further in silico analysis, including molecular docking, MD simulations, and ADME prediction, before being prioritized for synthesis and experimental testing. This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery.
Future Research Directions and Translational Potential of 3,5 Dimethyl 4 Pyridin 3 Ylmethoxy Benzoic Acid
Identification of Unexplored Biological Targets and Mechanistic Pathways
The unique arrangement of functional groups in 3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid suggests several plausible, yet unexplored, biological targets. The substituted benzoic acid motif is a common feature in a variety of bioactive molecules. For instance, derivatives of benzoic acid have been investigated as inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are key regulators of cell death and are often overexpressed in cancer cells. nih.govacs.org The dimethyl substitution pattern on the phenyl ring could influence the molecule's conformation and its ability to fit into specific protein binding pockets, potentially conferring selectivity for certain targets.
Furthermore, the pyridinylmethoxy component is also of significant interest. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through its role in gene expression regulation. nih.govacs.orgacs.org This suggests that this compound could be investigated for its potential to modulate the activity of histone-modifying enzymes. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. researchgate.netrsc.orgnih.govnih.gov
Future research should, therefore, focus on broad-based screening of this compound against various enzyme families and receptor types to identify its primary biological targets. A hypothetical screening cascade could prioritize targets based on the known activities of its core motifs.
| Target Class | Specific Examples | Rationale Based on Structural Motifs |
|---|---|---|
| Anti-apoptotic Proteins | Mcl-1, Bfl-1, Bcl-2, Bcl-xL | Substituted benzoic acid scaffold is a known pharmacophore for inhibitors of this protein family. nih.govacs.org |
| Histone-modifying Enzymes | Lysine Specific Demethylase 1 (LSD1), Histone Deacetylases (HDACs) | Pyridinylmethoxy moiety is present in known LSD1 inhibitors. nih.govacs.orgacs.org |
| Kinases | Various, including receptor tyrosine kinases | The pyridine ring is a common feature in many kinase inhibitors. |
| G-protein Coupled Receptors (GPCRs) | P2Y14 | Benzoic acid derivatives have been identified as antagonists for purinergic receptors like P2Y14. researchgate.net |
Development as a Chemical Probe for Fundamental Biological Discoveries
A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in a cellular or in vivo context. Should this compound be found to have a potent and selective interaction with a particular biological target, it could be developed into a valuable chemical probe.
The development process would involve a detailed characterization of its on-target and off-target activities. A good chemical probe should exhibit high selectivity for its intended target to ensure that any observed biological effects can be confidently attributed to the modulation of that target. The carboxylic acid and pyridine moieties of the molecule could be synthetically modified to introduce "tags" for pull-down assays or fluorescent labels for imaging studies, without significantly disrupting its binding to the target protein. This would enable researchers to identify the protein's binding partners and its subcellular localization.
Strategies for Optimization of Pharmacological Profile in Preclinical Development
The preclinical development of any new chemical entity involves optimizing its pharmacological profile, often referred to as ADME properties (Absorption, Distribution, Metabolism, and Excretion). The structure of this compound presents both opportunities and challenges in this regard.
The carboxylic acid group, while often important for target binding, can lead to rapid metabolism and poor cell membrane permeability, potentially limiting oral bioavailability. nih.govacs.orgnih.gov Strategies to address this could involve the synthesis of analogs where the carboxylic acid is replaced with a bioisostere, such as a tetrazole or a hydroxamic acid, which can mimic the charge and hydrogen bonding properties of the carboxylic acid while having different metabolic and permeability characteristics. nih.gov
The pyridine ring and the ether linkage could also be sites of metabolism. Modifying the substitution pattern on the pyridine ring or replacing the ether with a more metabolically stable linker could enhance the compound's half-life in the body. A systematic structure-activity relationship (SAR) and structure-property relationship (SPR) study would be essential to guide these modifications.
| Pharmacological Parameter | Potential Liability of Core Structure | Optimization Strategy | Rationale |
|---|---|---|---|
| Oral Bioavailability | Ionization of carboxylic acid leading to poor membrane permeability. | Prodrug approach (e.g., esterification of the carboxylic acid). | Masks the polar carboxylic acid group to enhance absorption. |
| Metabolic Stability | Potential for glucuronidation of the carboxylic acid or oxidation of the pyridine ring. | Replacement of carboxylic acid with a bioisostere; introduction of fluorine atoms on the pyridine ring. | Bioisosteres may not be substrates for UGT enzymes; fluorine can block sites of metabolism. |
| Solubility | The aromatic nature of the compound may lead to poor aqueous solubility. | Introduction of polar functional groups on the pyridine or phenyl rings. | Increases hydrogen bonding potential with water. |
| Target Selectivity | Potential for off-target effects due to the presence of common pharmacophoric features. | Systematic modification of the substitution pattern and linker length. | Fine-tunes the shape and electronic properties of the molecule to improve binding to the desired target. |
Potential for Integration into Novel Therapeutic Modalities (e.g., targeted degradation, prodrug strategies – theoretical discussion)
Beyond its potential as a conventional inhibitor or antagonist, this compound could theoretically be incorporated into more advanced therapeutic modalities.
Targeted Protein Degradation: The field of targeted protein degradation has emerged as a powerful new approach in drug discovery. mdpi.comnih.gov One prominent strategy involves the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govescholarship.org If this compound is found to bind to a disease-relevant protein, it could be developed into the "warhead" of a PROTAC. The carboxylic acid group provides a convenient synthetic handle for attaching a linker connected to an E3 ligase-binding moiety.
Prodrug Strategies: As mentioned, the carboxylic acid group can limit the oral bioavailability of a drug. A common approach to overcome this is the use of a prodrug strategy. gsu.edu The carboxylic acid of this compound could be esterified to create a more lipophilic prodrug that can more easily cross the intestinal wall. Once absorbed into the bloodstream, the ester would be cleaved by endogenous esterases to release the active carboxylic acid-containing drug. Similarly, the pyridine nitrogen could be derivatized to form a prodrug that improves solubility or other properties. gsu.edu
Methodological Advancements and Interdisciplinary Approaches in the Study of Complex Chemical Entities
The comprehensive study of a new chemical entity like this compound would necessitate a modern, interdisciplinary approach. Advances in high-throughput screening technologies would be crucial for the initial identification of its biological targets.
Computational methods, including molecular docking and artificial intelligence, could be employed to predict potential binding modes and guide the rational design of more potent and selective analogs. mdpi.combioengineer.orgnih.gov Cryo-electron microscopy (cryo-EM) and X-ray crystallography would be invaluable for obtaining high-resolution structural information of the compound bound to its target, which would further inform structure-based drug design efforts.
The successful translation of this compound from a laboratory curiosity to a potential therapeutic would require a collaborative effort between medicinal chemists, structural biologists, pharmacologists, and clinicians. Such an integrated approach is essential for navigating the complexities of modern drug discovery and development. merck.comcam.ac.ukacs.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid with high purity?
- Methodology :
- Step 1 : Start with a 3,5-dimethyl-4-hydroxybenzoic acid precursor. Protect the carboxylic acid group via esterification (e.g., methyl ester) to avoid side reactions during etherification .
- Step 2 : Use Mitsunobu conditions (DEAD/PPh₃) or nucleophilic substitution with 3-(chloromethyl)pyridine under basic conditions (K₂CO₃/DMF) to introduce the pyridinylmethoxy group .
- Step 3 : Hydrolyze the ester under mild acidic conditions (e.g., HCl/THF/H₂O) to regenerate the carboxylic acid. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Critical Parameters : Reaction temperature (60–80°C for etherification), solvent polarity (DMF enhances nucleophilicity), and stoichiometric control of the pyridine derivative to minimize by-products.
Q. How can researchers optimize reaction conditions for introducing the pyridinylmethoxy group?
- Experimental Design :
- Screening Bases : Compare K₂CO₃, Cs₂CO₃, and NaH in DMF or DMSO to assess yield and reaction rate.
- Catalytic Additives : Test phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .
- Kinetic Analysis : Use in-situ FTIR or LC-MS to track reagent consumption and intermediate formation .
- Data Interpretation : Higher yields (>80%) are typically achieved with Cs₂CO₃ in DMF at 70°C due to enhanced deprotonation of the phenolic hydroxyl group.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinylmethoxy protons at δ 4.8–5.2 ppm; aromatic protons in the benzoic acid core) .
- IR Spectroscopy : Detect carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether linkages (C-O-C ~1200 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., dimeric carboxylic acid motifs) .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodology :
- Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Use buffered solutions (pH 6.5–7.4) to stabilize the ionized carboxylate form, improving dispersibility .
- Validation : Measure solubility via UV-Vis spectroscopy at λ_max (~270 nm for benzoic acid derivatives) and validate with dynamic light scattering (DLS) for colloidal stability .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
- Case Study : If NMR suggests a planar pyridine ring but X-ray shows a twisted conformation:
- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers around the ether linkage .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare energy-minimized structures with experimental data .
- Resolution : Confirm that solution-state NMR reflects time-averaged conformations, while X-ray provides static solid-state snapshots.
Q. What computational methods are suitable for predicting the biological activity of this benzoic acid derivative?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on structural analogs like salicylic acid derivatives .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptor count from PubChem data .
- Validation : Cross-check predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods) .
Q. How can researchers mitigate oxidative degradation during long-term storage?
- Stability Protocol :
- Storage Conditions : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to sequester metal catalysts .
- Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
